1-(2-methoxyethyl)-N-(1,3,4-thiadiazol-2-yl)-1H-indole-4-carboxamide
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Overview
Description
1-(2-methoxyethyl)-N-(1,3,4-thiadiazol-2-yl)-1H-indole-4-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indole core, a thiadiazole ring, and a methoxyethyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyethyl)-N-(1,3,4-thiadiazol-2-yl)-1H-indole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced by reacting the indole derivative with thiosemicarbazide and an appropriate oxidizing agent.
Attachment of the Methoxyethyl Group: The methoxyethyl group can be attached through nucleophilic substitution reactions, using 2-methoxyethyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyethyl)-N-(1,3,4-thiadiazol-2-yl)-1H-indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophilic substitution with alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-methoxyethyl)-N-(1,3,4-thiadiazol-2-yl)-1H-indole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-N-(1,3,4-thiadiazol-2-yl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-methoxyethyl)-N-(1,3,4-thiadiazol-2-yl)-1H-indole-4-carboxamide
- 2-({5-[(2-methoxyethyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid
- 5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-amine
Uniqueness
This compound stands out due to its unique combination of an indole core, thiadiazole ring, and methoxyethyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H14N4O2S |
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Molecular Weight |
302.35 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-N-(1,3,4-thiadiazol-2-yl)indole-4-carboxamide |
InChI |
InChI=1S/C14H14N4O2S/c1-20-8-7-18-6-5-10-11(3-2-4-12(10)18)13(19)16-14-17-15-9-21-14/h2-6,9H,7-8H2,1H3,(H,16,17,19) |
InChI Key |
UKUHHUDIHUXYBI-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)C(=O)NC3=NN=CS3 |
Origin of Product |
United States |
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